Hydrogen-Bond Donor Count: Zero vs. One in 4H-Tautomer
The hydrogen‑bond donor count of a tautomer dictates its capacity to engage in intermolecular hydrogen bonds, directly influencing solubility, crystal packing, and target‑binding orientation. Computed physicochemical databases report that the 3aH‑tautomer (CAS 34852‑19‑2) possesses zero hydrogen‑bond donors, whereas the 4H‑tautomer (CAS 269‑66‑9) possesses one hydrogen‑bond donor . This difference is foundational: in medicinal chemistry, a change of even a single hydrogen‑bond donor can alter oral bioavailability, blood‑brain barrier penetration, and off‑target binding profiles.
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 0 (3aH‑cyclopenta[b]quinoxaline) |
| Comparator Or Baseline | 1 (4H‑cyclopenta[b]quinoxaline, CAS 269‑66‑9) |
| Quantified Difference | Absolute difference = 1 donor |
| Conditions | Computed property databases (XLogP3‑based predictions) |
Why This Matters
Procurement of the incorrect tautomer (4H instead of 3aH) introduces an extra hydrogen‑bond donor that may invalidate an established structure–activity relationship (SAR) and compromise biological assay reproducibility.
